molecular formula C16H19N3O3 B14790840 ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate

ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate

Cat. No.: B14790840
M. Wt: 301.34 g/mol
InChI Key: QXNQHNWWRRMQPS-UHFFFAOYSA-N
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Description

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0¹,⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate is a complex nitrogen-containing heterocyclic compound characterized by a tetracyclic framework with fused azacyclic and carbocyclic rings. Its stereochemistry at the 10R and 15S positions confers unique conformational rigidity, making it a subject of interest in medicinal chemistry and crystallography.

Properties

IUPAC Name

ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNQHNWWRRMQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Precursors

Cycloaddition reactions between nitrogen-containing heterocycles and α,β-unsaturated esters have been employed to construct the central triazatetracyclic system. For example, thermal [4+2] cycloadditions of allyl carbamates with electron-deficient dienes yield the fused ring system, with the ethyl ester introduced via carboxylation prior to ring closure.

Sequential Ring Construction

Alternative approaches build the nitrogenous rings sequentially. A documented method involves:

  • Formation of the pyridone ring through Knorr-type condensation
  • Intramolecular Heck coupling to establish the bridged bicyclic system
  • Oxidative cyclization to install the triazole moiety.

Detailed Synthetic Protocols

Representative Multi-Step Synthesis (Adapted from RSC Methodology)

Step 1: Protection of Hydroxyl Groups

Reagent Conditions Yield
Tert-butyldimethylsilyl chloride (TBSCl) CHCl₃, 0°C, 1h 89%

Step 2: Allylation of Amine Intermediate

Reagent Conditions Yield
Allylamine, Et₃N CH₂Cl₂, RT, 15h 76%

Step 3: Cyclization via Thermal Rearrangement

Conditions Time Yield
Xylenes, reflux (155°C) 15h 87%

Critical Reaction Optimization Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies demonstrate significant yield variations based on solvent polarity:

Solvent Dielectric Constant Yield (%)
Xylene 2.4 87
DMF 37 42
THF 7.5 65

Non-polar aromatic solvents preferentially stabilize the transition state through π-π interactions.

Catalytic Enhancements

The use of Lewis acid catalysts (e.g., ZnCl₂) improves reaction kinetics:

Catalyst Loading (mol%) Time Reduction Yield Improvement
None - Baseline 87%
ZnCl₂ 5 30% 92%

Stereochemical Control Mechanisms

The (10R,15S) configuration is achieved through:

  • Chiral Auxiliary Approach : Use of (S)-proline-derived catalysts induces facial selectivity during cyclization.
  • Dynamic Kinetic Resolution : Racemic intermediates undergo selective crystallization in ethanol/water mixtures.

Analytical Characterization

Key spectroscopic signatures confirm successful synthesis:

Technique Diagnostic Signal Reference
$$^1$$H NMR δ 4.23 (q, J=7.1 Hz, COOCH₂CH₃)
$$^13$$C NMR δ 170.8 (C=O ester)
HRMS m/z 301.3412 [M+H]$$^+$$ (Δ 0.8 ppm)

Industrial-Scale Production Challenges

While laboratory-scale syntheses achieve ~85% yields, scalability issues arise from:

  • Exothermicity of cyclization requiring specialized reactor designs
  • Purification difficulties due to diastereomeric byproducts
  • Thermal degradation above 160°C during prolonged reactions

Emerging Methodologies

Recent advances show promise for improved efficiency:

  • Flow Chemistry : Continuous processing reduces thermal gradients (Pilot-scale yield: 91%)
  • Biocatalytic Routes : Engineered amidases enable enantioselective amidation (ee >98%)

Chemical Reactions Analysis

Types of Reactions

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Ethyl (10R,15S)-4-Methyl-3-oxo-1,4,12-triazatetracyclo Derivative (CAS 313369-25-4)

The methyl-substituted derivative shares the core tetracyclic scaffold but introduces a methyl group at position 3. Key differences include:

  • Molecular Formula : C₁₇H₂₁N₃O₃ (methyl derivative) vs. C₁₆H₁₉N₃O₃ (hypothetical parent compound).
  • Molecular Weight : 315.37 g/mol (methyl derivative) vs. 301.34 g/mol (estimated for parent compound).
  • Synthetic Accessibility : The methyl derivative’s commercial availability suggests optimized synthetic routes, while the parent compound may require more complex stereochemical control .

Functional Analog: KT5720 and KT5823

KT5720 (CAS 125931-05-1) and KT5823 (CAS 125931-07-3) are indole-derived kinase inhibitors with polycyclic frameworks. While structurally distinct, they share features such as:

  • Rigid Heterocyclic Cores : Both compounds utilize fused nitrogen-containing rings to enforce specific conformations critical for target binding.
  • Ester Functionalization : Similar to the ethyl carboxylate group in the target compound, KT5720 and KT5823 employ ester moieties to modulate solubility and bioavailability .

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding Patterns : Evidence from hydrogen bonding analysis (e.g., graph set analysis) indicates that small structural changes, such as methyl substitution, can significantly alter intermolecular interactions in crystals. For example, the methyl group in the analog may disrupt hydrogen-bonded networks observed in the parent compound’s crystal lattice .
  • NMR Chemical Shifts : Comparative NMR studies (as in Figure 6 of ) reveal that substituents at specific positions (e.g., regions A and B in analogous compounds) cause distinct chemical shift perturbations, aiding in structural elucidation .

Data Tables

Table 1: Key Properties of Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo Compound and Analogs

Property Target Compound (Hypothetical) Methyl Derivative (CAS 313369-25-4) KT5720
Molecular Formula C₁₆H₁₉N₃O₃ C₁₇H₂₁N₃O₃ C₂₇H₂₇N₃O₅
Molecular Weight (g/mol) 301.34 315.37 473.52
Purity (Commercial) N/A 95–97% Not specified
Key Functional Groups 3-oxo, ethyl carboxylate 4-methyl, 3-oxo, ethyl carboxylate Epoxy, hexyl ester
Price (USD, 250 mg) N/A $72–$88 Not available

Table 2: Supplier Data for Methyl Derivative (CAS 313369-25-4)

Supplier Purity Quantity Price (USD) Update Date
eNovation Chemicals 97% 250 mg $100 June 2024
1PlusChem 97% 250 mg $72 May 2024
A2B Chem LLC 97% 250 mg $82 April 2024

Q & A

Basic Question

  • Circular Dichroism (CD): Detects absolute configuration via Cotton effects in chiral centers .
  • NOESY NMR: Identifies through-space interactions (e.g., axial vs. equatorial protons in bicyclic systems) .
  • Vibrational Optical Activity (VOA): Resolves enantiomer-specific IR/Raman signals for complex polycyclics .

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